molecular formula C19H27ClN2O2 B5130941 2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride

Cat. No.: B5130941
M. Wt: 350.9 g/mol
InChI Key: QRLOPUCXCJPSSW-UHFFFAOYSA-N
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Description

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride is a compound that combines the structural features of adamantane and aniline Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while aniline is an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride typically involves the reaction of adamantanecarboxylic acid with aniline derivatives. One common method is the reaction of adamantanecarboxylic acid with 2-anilinoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Scientific Research Applications

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The aniline group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride is unique due to its combination of adamantane and aniline structures, which imparts distinct physicochemical properties. The adamantane moiety provides stability and rigidity, while the aniline group offers reactivity and potential bioactivity. This combination makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2.ClH/c22-18(23-7-6-20-17-4-2-1-3-5-17)21-19-11-14-8-15(12-19)10-16(9-14)13-19;/h1-5,14-16,20H,6-13H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOPUCXCJPSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)OCCNC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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